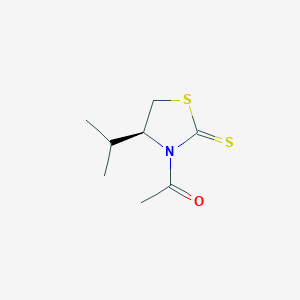

(S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone

Description

Properties

IUPAC Name |

1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NOS2/c1-5(2)7-4-12-8(11)9(7)6(3)10/h5,7H,4H2,1-3H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYDMQPSVCPSMSG-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CSC(=S)N1C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1CSC(=S)N1C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00471716 | |

| Record name | 1-[(4S)-4-(Propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-3-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00471716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101979-45-7 | |

| Record name | 1-[(4S)-4-(Propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-3-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00471716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Typical Reaction Conditions:

| Step | Reagents/Conditions | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Cyclization | Thioamide + α-halo ketone + Base (e.g., NaOH, K2CO3) | Ethanol or methanol | Room temperature to reflux | Base facilitates ring closure |

| Isopropyl group introduction | Isopropyl-substituted thioamide or alkylation | Varies | Ambient to elevated | Substitution or alkylation step |

| Ketone formation | Oxidizing agents or direct acylation | Organic solvents | Controlled temperatures | Oxidation or acylation to install ethanone |

These steps are often combined or optimized depending on the precursor availability and desired stereochemistry.

Representative Laboratory Synthesis Example

A documented laboratory synthesis involves:

- Dissolving thiazolidinethione precursor in dry dichloromethane.

- Reacting with isopropyl-substituted thioamide under inert atmosphere.

- Employing catalytic amounts of Lewis acids (e.g., TiCl4) and bases (e.g., diisopropylethylamine) to promote cyclization and ketone formation.

- Purification via crystallization or chromatography to isolate the (S)-enantiomer with high stereochemical purity.

This approach allows for stereoselective synthesis, crucial for obtaining the (S)-configuration.

Industrial Production Methods

Industrial-scale synthesis focuses on:

Optimization of Reaction Parameters:

Temperature, solvent choice, and reaction time are optimized to maximize yield and minimize side reactions.Use of Catalysts:

Catalysts such as Lewis acids improve reaction rates and selectivity in ring formation and ketone introduction.Purification Techniques:

Crystallization and chromatographic methods are employed to achieve high purity and enantiomeric excess.Continuous Flow Synthesis:

To enhance efficiency and scalability, continuous flow reactors may be used, allowing precise control over reaction conditions.

Summary Table of Preparation Methods

| Preparation Aspect | Description |

|---|---|

| Core ring formation | Cyclization of thioamide or thiazolidinethione precursors under basic or catalytic conditions. |

| Isopropyl group introduction | Via substitution or alkylation using isopropyl-substituted precursors. |

| Ketone group installation | Oxidation or acylation reactions to introduce ethanone functionality. |

| Typical solvents | Ethanol, methanol, dichloromethane, or other organic solvents. |

| Reaction temperatures | Ranges from room temperature to reflux, depending on step. |

| Catalysts | Lewis acids (e.g., TiCl4), bases (e.g., NaOH, K2CO3), and sometimes phase-transfer catalysts. |

| Purification | Crystallization, chromatography for enantiomeric purity and removal of impurities. |

| Industrial scale considerations | Reaction optimization, continuous flow synthesis, and scalable purification methods. |

Research Findings and Notes

- The stereochemistry of the compound is controlled primarily during the cyclization step, often influenced by the choice of chiral precursors or chiral catalysts.

- Reaction yields can be improved by careful control of temperature and solvent polarity.

- Side reactions such as over-oxidation or substitution at undesired positions are minimized by using mild oxidizing agents and selective bases.

- The compound's preparation is sensitive to moisture and oxygen; thus, inert atmosphere techniques are often employed.

- Industrial methods emphasize cost-effectiveness by using readily available starting materials and minimizing purification steps.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone can undergo various chemical reactions, including:

Oxidation: Conversion of the thioxo group to a sulfoxide or sulfone.

Reduction: Reduction of the ketone group to an alcohol.

Substitution: Replacement of the isopropyl group with other functional groups.

Common Reagents and Conditions

Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Substitution reagents: Such as alkyl halides or other electrophiles for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

- IUPAC Name: 1-[(4R)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanone

- Molecular Formula: C8H13NOS2

- CAS Number: 101979-45-7

The compound's structure contributes to its biological activities, making it a valuable building block in synthetic chemistry and pharmaceutical development.

Chemistry

(S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone serves as an essential precursor in the synthesis of more complex molecules. Its unique functional groups allow for various chemical transformations, including:

- Cyclization Reactions: Formation of thiazolidinone derivatives.

- Substitution Reactions: Introduction of different functional groups.

These reactions can lead to the development of novel compounds with potential therapeutic applications.

Biology

The compound exhibits significant biological activities, which have been explored in various research studies:

Antimicrobial Activity:

Research indicates that this compound demonstrates considerable antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism may involve disrupting bacterial cell wall synthesis or inhibiting protein synthesis .

Anti-inflammatory Properties:

In vitro studies suggest that this compound can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This positions it as a candidate for treating inflammatory diseases .

Anticancer Potential:

Preliminary studies have indicated that the compound may induce apoptosis in cancer cell lines by activating caspases and modulating signaling pathways associated with cell survival and proliferation .

Comparative Analysis of Biological Activities

To illustrate the uniqueness of this compound, a comparison with similar thiazolidinones is provided below:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| (R)-1-(4-methyl-2-thioxothiazolidin-3-yl)ethanone | Moderate | Moderate | Limited |

| (R)-1-(4-phenyl-2-thioxothiazolidin-3-yl)ethanone | Yes | Limited | Yes |

This table highlights that while other thiazolidinones exhibit some biological activities, this compound shows a broader spectrum of potential therapeutic effects.

Case Study 1: Antimicrobial Efficacy

A study published in Molecules highlighted the compound's effectiveness against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, suggesting potential for development as an alternative antimicrobial agent .

Case Study 2: Anti-inflammatory Mechanism

In vitro experiments revealed that treatment with this compound significantly reduced levels of TNF-alpha in macrophages. This finding supports its role in modulating inflammatory responses and suggests further exploration for chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of (S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone would depend on its specific interactions with molecular targets. Potential mechanisms could include:

Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.

Receptor modulation: Interacting with cellular receptors to modulate their activity.

Pathway interference: Disrupting specific biochemical pathways within cells.

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiazolidine and Related Heterocycles

Key Observations :

- Thiazolidine vs. Imidazolidinone: The thiazolidine core (5-membered, 1 S, 1 N) offers distinct electronic properties compared to imidazolidinones (5-membered, 2 N). The thioxo group in the target compound enhances electrophilicity compared to oxo derivatives .

Comparison :

- The target compound’s synthesis likely shares similarities with imidazolidinone routes (e.g., thiocarbonylation) but diverges in precursor selection. Triazole derivatives require halogenated ketones and nucleophilic substitution under milder conditions .

Physicochemical Properties

Table 3: Physicochemical Profile

Insights :

- The thioxo group in the target compound increases lipophilicity, favoring membrane permeability but limiting aqueous solubility. Carboxylic acid-containing analogs exhibit improved solubility but require pH adjustment .

Price and Availability

| Compound | Purity | Price (USD) | Source |

|---|---|---|---|

| This compound | 97% | 455/g | Commercial |

| 2-(4-Bromophenyl)thiazolidine-4-carboxylic acid | 95% | 676/5g | Commercial |

Note: The target compound’s price reflects its stereochemical complexity and niche applications compared to simpler thiazolidines.

Biological Activity

(S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone, a member of the thiazolidinone family, exhibits a range of biological activities that have garnered attention in pharmacological research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Overview of the Compound

Chemical Structure and Properties:

- IUPAC Name: 1-[(4R)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanone

- Molecular Formula: C8H13NOS2

- CAS Number: 101979-45-7

The compound features a thiazolidinone core with an isopropyl group and a thioxo moiety, contributing to its unique chemical and biological characteristics .

Biological Activities

1. Antimicrobial Activity:

Research indicates that this compound demonstrates significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disruption of bacterial cell wall synthesis or inhibition of protein synthesis .

2. Anti-inflammatory Properties:

The compound has been evaluated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammatory processes. This activity positions it as a potential candidate for treating inflammatory diseases .

3. Anticancer Potential:

Preliminary studies indicate that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of signaling pathways associated with cell survival and proliferation . Further research is required to elucidate its efficacy in vivo.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition: The thioxo group may facilitate binding to enzymes involved in metabolic pathways, thereby modulating their activity.

- Signal Transduction Pathways: The compound may influence various signaling cascades, such as NF-kB and MAPK pathways, which are crucial in inflammation and cancer progression .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar thiazolidinones is presented below:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| (R)-1-(4-methyl-2-thioxothiazolidin-3-yl)ethanone | Moderate | Moderate | Limited |

| (R)-1-(4-phenyl-2-thioxothiazolidin-3-yl)ethanone | Yes | Limited | Yes |

This table illustrates that while several thiazolidinones exhibit biological activities, this compound shows a broader spectrum of potential therapeutic effects .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in Molecules highlighted the compound's effectiveness against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, suggesting potential for development as an alternative antimicrobial agent .

Case Study 2: Anti-inflammatory Mechanism

In vitro experiments revealed that treatment with this compound significantly reduced levels of TNF-alpha in macrophages. This finding supports its role in modulating inflammatory responses and suggests further exploration for chronic inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (S)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via cyclocondensation of thiol-containing precursors with α,β-unsaturated ketones. For example, refluxing hydrazine hydrate with α,β-unsaturated ketones in glacial acetic acid under controlled heating (4–6 hours) yields thiazolidinone derivatives . Optimization involves adjusting solvent polarity (e.g., ethanol vs. acetic acid), stoichiometry of reagents, and reaction time to improve yield.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral assignments validated?

- Methodology : Use a combination of NMR, NMR, IR, and mass spectrometry. For instance, NMR in DMSO- can confirm the presence of NH protons (δ 7.32 ppm) and aromatic protons (δ 7.06–8.01 ppm), while IR identifies thioxo (C=S) stretches (~1200 cm) and carbonyl (C=O) stretches (~1690 cm) . Cross-validation with elemental analysis ensures purity (>95%).

Q. How should researchers handle stability issues during storage and experimental use?

- Methodology : Store the compound in airtight containers under inert gas (N) at –20°C to prevent degradation. Avoid exposure to moisture and light, as thioxo groups are prone to oxidation. Stability tests via HPLC at intervals (0, 24, 48 hours) under varying conditions (e.g., RT vs. refrigerated) can identify degradation pathways .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across different assays?

- Methodology : Inconsistent bioactivity may arise from assay variability (e.g., cell line differences) or compound degradation. Replicate experiments under standardized conditions (e.g., fixed pH, temperature) and include controls for matrix effects (e.g., DMSO solubility). Use LC-MS to verify compound integrity during assays .

Q. How can regioselectivity be controlled during derivatization of the thioxothiazolidinone core?

- Methodology : Employ directing groups or catalysts to steer reactions. For example, alkylation of 1,3,4-triazoles with α-halogenated ketones in sodium ethoxide/ethanol selectively targets sulfur atoms, avoiding competing N-alkylation. Monitor reaction progress via TLC and isolate intermediates to confirm regiochemistry .

Q. What computational methods predict the compound’s reactivity in nucleophilic/electrophilic reactions?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution on the thioxothiazolidinone ring. Fukui indices identify reactive sites: the thioxo sulfur is nucleophilic, while the carbonyl carbon is electrophilic. Validate predictions experimentally via reactions with methyl iodide (electrophile) or thiophenol (nucleophile) .

Q. How do structural modifications (e.g., fluorination) impact the compound’s enzyme inhibition profile?

- Methodology : Synthesize analogs with substituents at the 4-isopropyl or ethanone positions. Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence-based assays. For fluorinated derivatives, compare IC values to assess enhanced binding via hydrophobic or electrostatic interactions .

Q. What protocols mitigate interference from degradation products in analytical workflows?

- Methodology : Use orthogonal separation techniques (e.g., reverse-phase HPLC coupled with HILIC) to resolve degradation peaks. Spiking experiments with synthesized degradation markers (e.g., sulfoxide derivatives) confirm identification. For quantification, apply standard addition methods to correct for matrix effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.